6-Bromo-3-cyano-2-nitrophenylacetic acid
Description
Properties
IUPAC Name |
2-(6-bromo-3-cyano-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-1-5(4-11)9(12(15)16)6(7)3-8(13)14/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKYSXKOTCQWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)[N+](=O)[O-])CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid typically involves:
- Introduction of bromine and nitro groups onto the aromatic ring at specific positions.
- Installation of the cyano group at the 3-position.
- Formation of the phenylacetic acid side chain through carboxylation or side-chain functional group transformation.
The complexity arises from the need to control regioselectivity in halogenation and nitration steps and to maintain the integrity of sensitive functional groups during cyanation and acetic acid side-chain formation.
Preparation of the Aromatic Core: Bromination and Nitration
A key precursor step is the synthesis of bromonitrophenyl derivatives, which can be further functionalized.
Synthesis of 4-bromo-2-nitrophenylacetic acid : According to a Chinese patent (CN102718659A), 4-bromo-2-nitrophenylacetic acid can be prepared via the reaction of 2-chloro-4-bromo-6-nitrotoluene with metallic sodium in cyclohexane, followed by carbonation with carbon dioxide gas. The reaction proceeds under controlled temperatures (0°C to 45°C) with stirring and results in sodium 4-bromo-2-nitrophenylacetate, which upon acidification yields the target acid with yields up to 96.4%. Similar procedures with 3-chloro-4-bromo-2-nitrotoluene also produce the acid with yields around 94.6%. The key steps involve:
- Formation of sodium cresyl intermediate via metal sodium reaction.
- Rearrangement to sodium benzyl intermediate at elevated temperatures.
- Carboxylation by bubbling CO₂ gas.
- Acidification and extraction to isolate the acid product.
| Step | Conditions | Outcome/Yield |
|---|---|---|
| Reaction with metal sodium | 0–50°C, cyclohexane or butyl ether | Formation of sodium cresyl intermediate |
| Rearrangement | 40–150°C, 5 h stirring | Sodium benzyl intermediate formation |
| Carboxylation with CO₂ | 25–45°C, 3 h, 0.8 L/min CO₂ flow | Sodium phenylacetate salt |
| Acidification & Extraction | 1 M HCl, ether extraction | 4-Bromo-2-nitrophenylacetic acid, 94.6–96.4% yield |
This method highlights the use of halogenated nitrotoluenes as starting materials and metal sodium-mediated rearrangement/carboxylation to build the phenylacetic acid framework.
Introduction of the Cyano Group (Cyanation)
The cyano group at the 3-position is introduced via cyanation reactions on brominated or nitro-substituted aromatic rings.
- Synthesis of 3-Bromo-2-cyanopyridine (an analogous cyanation example): As reported by ChemicalBook, 3-bromo-2-cyanopyridine is prepared from 3-bromopyridine-N-oxide by reaction with trimethylsilyl cyanide in the presence of triethylamine in acetonitrile at 75°C under inert atmosphere for 15 hours, yielding 89%. This procedure involves nucleophilic cyanide addition to an activated aromatic N-oxide intermediate.
| Reagents | Conditions | Yield |
|---|---|---|
| 3-Bromopyridine-N-oxide | Trimethylsilyl cyanide, triethylamine, acetonitrile, 75°C, 15 h, N₂ atmosphere | 89% |
Though this example is for a pyridine derivative, similar cyanation methods using trimethylsilyl cyanide or other cyanide sources can be adapted for aromatic bromonitro compounds to introduce the cyano group at the desired position.
Side-Chain Functionalization to Phenylacetic Acid
The phenylacetic acid moiety is typically introduced by carboxylation of benzyl sodium intermediates formed after rearrangement of the toluene derivatives under metal sodium conditions, as shown in the patent method above.
- Carbon dioxide gas is bubbled through the reaction mixture to carboxylate the benzyl sodium intermediate.
- Subsequent acidification liberates the free phenylacetic acid.
This approach avoids the need for direct oxidation of side chains and ensures high regioselectivity and yield.
Summary Table of Key Preparation Steps for this compound
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| Halogenation & Nitration | Halogenated toluene derivatives | Metal sodium in cyclohexane or ether, 0–50°C | Sodium cresyl intermediate | Controlled temperature to prevent side reactions |
| Rearrangement | Sodium cresyl intermediate | Heating 40–150°C, 5 h stirring | Sodium benzyl intermediate | Key step for side-chain formation |
| Carboxylation | Sodium benzyl intermediate | CO₂ gas bubbling, 25–45°C, 3 h | Sodium phenylacetate salt | High yield (94–96%) |
| Acidification & Extraction | Sodium phenylacetate salt | 1 M HCl, ether extraction | 4-Bromo-2-nitrophenylacetic acid | Isolated as colorless crystals |
| Cyanation | Bromonitro aromatic intermediate | Trimethylsilyl cyanide, triethylamine, acetonitrile, 75°C, 15 h, inert atmosphere | 3-Cyano substituted aromatic compound | Adapted from pyridine cyanation methods, ~89% yield |
Research Findings and Considerations
- The metal sodium-mediated rearrangement and carboxylation method is highly efficient for preparing bromonitrophenylacetic acids with yields exceeding 90%, demonstrating robustness and scalability.
- Cyanation using trimethylsilyl cyanide under mild conditions is effective for introducing cyano groups on activated aromatic rings, with high selectivity and yield.
- Reaction temperature control is critical to avoid side reactions and decomposition, especially during metal sodium reactions and cyanation.
- Purification typically involves acid-base extraction and organic solvent extraction, followed by recrystallization or chromatography for high purity.
- The presence of multiple electron-withdrawing groups (bromo, nitro, cyano) requires careful optimization of reaction conditions to maintain functional group integrity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-cyano-2-nitrophenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenylacetic acids.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-3-cyano-2-nitrophenylacetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: The compound finds applications in the chemical industry, where it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-3-cyano-2-nitrophenylacetic acid exerts its effects involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
3-Cyano-2-nitrophenylacetic acid: Lacks the bromine atom.
6-Bromo-3-cyano-phenylacetic acid: Lacks the nitro group.
2-Nitro-3-cyano-phenylacetic acid: Different position of the nitro group.
Uniqueness: 6-Bromo-3-cyano-2-nitrophenylacetic acid is unique due to the combination of bromine, cyano, and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-3-cyano-2-nitrophenylacetic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a phenylacetic acid backbone. Key steps include:
- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃) at 80–100°C to introduce the bromine group .
- Nitration : Nitration with HNO₃/H₂SO₄ at 0–5°C to install the nitro group at the ortho position relative to bromine .
- Cyano Group Introduction : Nucleophilic substitution (e.g., using CuCN in DMF at 120°C) or Sandmeyer reaction on a pre-existing amine intermediate .
- Ester Hydrolysis : Hydrolysis of the methyl ester (if present) using NaOH/H₂O or HCl/EtOH to yield the acetic acid moiety .
- Optimization : Reaction yields depend on solvent polarity (DMF for cyano substitution), temperature control (low for nitration), and stoichiometric ratios.
Table 1 : Example Synthetic Pathways and Conditions
| Step | Reagents/Conditions | Yield Range | References |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 80°C, 12h | 60–75% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4h | 50–65% | |
| Cyano Substitution | CuCN, DMF, 120°C, 8h | 40–55% | |
| Hydrolysis | 6M NaOH, reflux, 6h | 85–90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons near electron-withdrawing groups (nitro, cyano) show deshielding (δ 8.0–8.5 ppm). The acetic acid proton appears as a singlet at δ 3.6–3.8 ppm .
- ¹³C NMR : Nitro group (C-NO₂) at δ 145–150 ppm; cyano carbon (C≡N) at δ 115–120 ppm .
- IR Spectroscopy : Nitro group (N-O stretch at 1520–1350 cm⁻¹), cyano (C≡N at 2240–2260 cm⁻¹), and carboxylic acid (O-H at 2500–3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 299.0 for C₉H₆BrN₂O₄). Fragmentation peaks indicate loss of Br (Δ ~80 amu) .
Q. How should stability and handling challenges be addressed for this compound?
- Methodological Answer :
- Storage : Protect from light and moisture; store at 2–8°C in airtight containers.
- Decomposition Risks : Nitro groups may decompose under prolonged heat (>100°C); cyano groups hydrolyze in acidic/alkaline conditions .
- Safety : Use fume hoods due to potential release of HBr or NOx during reactions .
Advanced Research Questions
Q. How do electron-withdrawing groups (EWGs) influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Directing Effects : The nitro group (meta-directing) and bromine (ortho/para-directing) compete, favoring substitution at the ortho position relative to bromine. The cyano group further deactivates the ring, slowing electrophilic attacks .
- Mechanistic Insights : Use density functional theory (DFT) to model charge distribution. For example, the nitro group reduces electron density at the para position by 20–30%, as shown in computational studies .
- Experimental Validation : Isotopic labeling (e.g., ¹⁵N in nitro) tracks regioselectivity in Suzuki couplings .
Q. What experimental design strategies resolve contradictions in reaction yield data?
- Methodological Answer :
- Factorial Design : Test variables like solvent (DMF vs. THF), temperature (60°C vs. 100°C), and catalyst (Pd(PPh₃)₄ vs. CuI) in a 2³ factorial matrix. For example, DMF increases cyano substitution yields by 25% compared to THF .
- Case Study : Conflicting nitration yields (40% vs. 65%) may arise from incomplete mixing. Use inline FTIR to monitor reaction progress in real time .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the cyano group at pH 2–12. Predict half-life of 48 hours at pH 7 vs. 2 hours at pH 12 .
- pKa Calculations : The carboxylic acid group (pKa ~2.5) protonates below pH 4, altering solubility. Use software like MarvinSketch to estimate pKa values .
Q. What mechanistic insights explain competing pathways in nitration and bromination steps?
- Methodological Answer :
- Nitration : The nitro group forms via a nitronium ion (NO₂⁺) intermediate. Competing para-nitration (10–15% yield) occurs if bromine’s directing effect is less pronounced .
- Bromination : FeBr₃ catalyzes Br⁺ generation. Kinetic studies show a 2:1 ortho:para bromination ratio due to steric hindrance from the acetic acid chain .
- Advanced Characterization : Use X-ray crystallography to confirm regiochemistry of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
